PX-12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PX-12, chemically known as 1-methylpropyl 2-imidazolyl disulfide, is a small molecule that acts as an irreversible inhibitor of the redox protein thioredoxin-1 (Trx-1). This protein plays a crucial role in cellular processes, particularly in DNA synthesis and redox regulation, which influences cell proliferation and apoptosis. Elevated levels of Trx-1 have been linked to various cancers, including colorectal, gastric, and lung cancers. Consequently, PX-12 is being explored as a potential therapeutic agent in oncology, particularly in combination with chemotherapy for advanced metastatic cancer patients .

As mentioned earlier, 2-(sec-butyldisulfanyl)-1H-imidazole acts as an irreversible inhibitor of thioredoxin. Thioredoxin is a ubiquitous protein containing a conserved active site with two cysteine residues arranged in a specific redox state (C-S-S-C). The disulfide bond in 2-(sec-butyldisulfanyl)-1H-imidazole is thought to react with the thiol groups of thioredoxin, leading to the formation of a new disulfide bond and the irreversible oxidation of the protein []. This disrupts the catalytic cycle of thioredoxin, preventing it from reducing other target molecules and maintaining cellular redox homeostasis.

PX-12 functions primarily through its interaction with thioredoxin-1. The compound causes rapid reversible thioalkylation of the catalytic cysteine residues (Cys32 and Cys35) and slower irreversible thioalkylation of Cys73. This modification prevents Trx-1 from being reduced by thioredoxin reductase 1, effectively inhibiting its activity and disrupting the redox balance within cancer cells .

Key Reactions:- Thioalkylation: PX-12 modifies cysteine residues in Trx-1.

- Inhibition of Thioredoxin Reductase: Prevents regeneration of active Trx-1.

PX-12 exhibits significant anti-tumor activity. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key apoptotic proteins such as BAX and BCL-2. In vitro studies demonstrate that PX-12 can inhibit cell growth and induce S-phase arrest in hepatocellular carcinoma cells, particularly when used in combination with other chemotherapeutic agents like 5-fluorouracil (5-FU) .

Mechanisms of Action:- Induction of Apoptosis: Promotes mitochondrial-dependent apoptosis.

- Synergistic Effects: Enhances the efficacy of other chemotherapeutics.

The synthesis of PX-12 involves several steps that typically require organic synthesis techniques. While specific detailed synthetic routes are not extensively documented in the provided sources, it generally involves the formation of disulfide bonds between appropriate imidazole derivatives and alkyl groups.

General Steps:- Formation of Imidazole Derivative: Synthesize the imidazole core.

- Disulfide Bond Formation: Introduce the methylpropyl group through disulfide chemistry.

PX-12 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit tumor growth and enhance the effects of existing chemotherapeutic agents. Its unique mechanism targeting thioredoxin makes it a candidate for treating various cancers, especially those characterized by high levels of thioredoxin expression .

Potential

Several compounds exhibit similar mechanisms or target pathways as PX-12. Here are some notable examples:

| Compound Name | Mechanism/Target | Unique Features |

|---|---|---|

| Buthionine sulfoximine | Inhibits glutathione synthesis | Increases oxidative stress in cancer cells |

| N-acetylcysteine | Antioxidant precursor | Provides cysteine for glutathione synthesis |

| Erlotinib | EGFR inhibitor | Targets epidermal growth factor receptor |

Uniqueness of PX-12

PX-12 stands out due to its specific targeting of thioredoxin-1, which is critical for cancer cell survival and proliferation. Its irreversible inhibition mechanism provides a distinct approach compared to other compounds that may act more broadly on oxidative stress or specific signaling pathways.

Molecular Structure and Physicochemical Properties

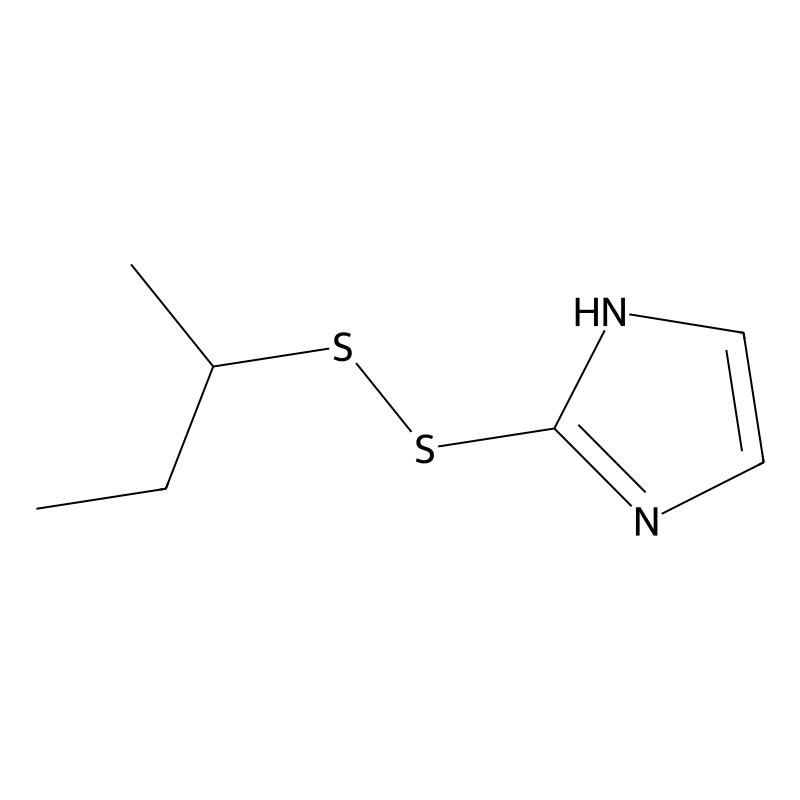

PX-12, chemically designated as 2-[(1-methylpropyl)dithio]-1H-imidazole, represents a significant small-molecule thioredoxin-1 inhibitor with well-characterized structural and physicochemical properties [1] [2]. The compound is also known by alternative nomenclature including IV-2 and 1-methylpropyl 2-imidazolyl disulfide, reflecting its structural composition [1] [3] [2].

Molecular Structure

The molecular architecture of PX-12 is defined by the molecular formula C7H12N2S2, corresponding to a molecular weight of 188.31 daltons [1] [4] [5] [2]. The compound possesses a racemic stereochemistry with optical activity denoted as (+/-), containing zero defined stereocenters out of one potential stereocenter and no E/Z centers [5]. The structural representation is captured by the SMILES notation CCC(C)SSC1=NC=CN1 and the InChI key BPBPYQWMFCTCNG-UHFFFAOYSA-N [4] [5] [6].

The core structural framework consists of an imidazole ring system connected via a disulfide bridge to a 1-methylpropyl moiety [1] [2]. This disulfide linkage represents the critical pharmacophoric element responsible for the compound's thioredoxin-1 inhibitory activity through thio-alkylation of cysteine residue 73 (Cys73) located outside the conserved redox catalytic site [7] [8]. The compound is catalogued in chemical databases with CAS number 141400-58-0 and PubChem ID 219104 [1] [4] [5] [2].

Physicochemical Properties

PX-12 presents as a solid powder with an off-white to tan coloration under standard conditions [6] [2]. The compound demonstrates excellent purity profiles, typically exceeding 98% as determined by high-performance liquid chromatography methods [9] [4] [6]. Predicted physicochemical parameters include a density of 1.19±0.1 g/cm³, a boiling point of 330.0±25.0°C, and a pKa value of 11.88±0.10 [2].

Solubility characteristics reveal that PX-12 readily dissolves in dimethyl sulfoxide to concentrations of 100 millimolar, facilitating its use in biological assay systems [6]. Storage requirements specify maintenance at -20°C under desiccating conditions to preserve chemical stability and prevent degradation [6] [2]. The compound exhibits no net charge under physiological conditions [5].

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 188.31 g/mol | [9] [1] [4] [5] |

| Density (predicted) | 1.19±0.1 g/cm³ | [2] |

| Boiling Point (predicted) | 330.0±25.0°C | [2] |

| pKa (predicted) | 11.88±0.10 | [2] |

| Solubility in DMSO | 100 mM | [6] |

| Purity | >98% (HPLC) | [9] [4] [6] |

| Storage Temperature | -20°C | [6] [2] |

Biological Activity Parameters

The pharmacological profile of PX-12 demonstrates potent and selective inhibition of thioredoxin-1 with a Ki value of 30.8 μM [9] [1] [4]. The compound exhibits competitive inhibition characteristics, irreversibly inactivating thioredoxin-1 as a substrate for reduction by thioredoxin reductase [9] [1]. Additional biological activity parameters include IC50 values for hypoxia-inducible factor-1α (HIF-1α) at 7.2 μM, vascular endothelial growth factor (VEGF) at 10.4 μM, and inducible nitric oxide synthase (iNOS) at 18.1 μM [9] [1].

Synthesis and Analytical Profiling Methodologies

Synthesis Methodologies

The synthesis of PX-12 involves established organic chemistry methodologies centered on the formation of the imidazole core structure followed by the introduction of the disulfide functionality [11]. The primary synthetic approach encompasses multiple sequential steps typical of heterocyclic compound preparation, requiring precise control of reaction conditions including temperature, pressure, and catalyst selection to optimize yield and purity .

The formation of the imidazole ring represents the initial synthetic phase, utilizing conventional cyclization reactions that establish the heterocyclic framework [11]. Subsequently, the disulfide bond introduction occurs through oxidative coupling methodologies, commonly employing molecular iodine in the presence of triethylamine as a base system [11] [12]. This approach facilitates the homo-coupling of free thiol intermediates to generate the symmetrical disulfide architecture characteristic of PX-12 [11].

Alternative synthetic routes have been explored utilizing 1,1'-carbonyldiimidazole-mediated activation in dichloromethane for amide bond formation in synthetic intermediates [11]. The thio-alkylation reaction mechanism, central to PX-12's biological activity, specifically targets cysteine residue 73 in thioredoxin-1, representing a critical aspect of both synthetic design and therapeutic mechanism [7] [8].

| Synthesis Method | Application | Key Conditions | Reference |

|---|---|---|---|

| Imidazole ring formation | Core structure assembly | Controlled temperature and catalysts | [11] |

| Molecular iodine-promoted coupling | Disulfide bond formation | Iodine with triethylamine base | [11] [12] |

| CDI-mediated activation | Intermediate synthesis | 1,1'-carbonyldiimidazole in DCM | [11] |

| Oxidative coupling | Symmetrical disulfide formation | Oxidative conditions with iodine | [11] [12] |

Analytical Profiling Methodologies

Comprehensive analytical characterization of PX-12 employs multiple complementary techniques spanning structural elucidation, purity assessment, and biological activity determination [13] [14] [15] [16]. Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation method, with both proton (1H) and carbon-13 (13C) NMR providing detailed molecular architecture information [13] [14] [15] [17] [18].

Structural Analytical Methods

1H NMR spectroscopy enables structure confirmation and purity assessment through chemical shift analysis in deuterated solvents [13] [14] [15]. The technique provides characteristic resonance patterns for the imidazole protons and the methylpropyl substituent. 13C NMR employs broadband decoupling protocols to generate singlet peaks for each unique carbon environment, facilitating carbon framework elucidation [15] [17] [18].

Mass spectrometry utilizing electrospray ionization provides molecular weight confirmation and characteristic fragmentation patterns that support structural assignments [19]. Infrared spectroscopy contributes functional group identification through characteristic stretching frequencies for C-H, C=C, and C=N bonds within the molecular framework [19] [20].

Purity Assessment Methods

High-performance liquid chromatography represents the gold standard for purity determination and quantification, typically employing reverse-phase separation methodologies with ultraviolet detection [16]. Gas chromatography provides complementary information regarding volatility and thermal stability characteristics through temperature-programmed analysis protocols [16].

X-ray powder diffraction using copper Kα radiation enables crystalline phase identification and purity assessment through comparison with theoretical diffraction patterns [21] [22]. Elemental analysis through CHN methods provides molecular formula confirmation and compositional verification [16].

Biological Analytical Methods

SELDI-TOF mass spectrometry has been specifically optimized for plasma thioredoxin-1 level measurements using weak cation exchange chip technology [23]. Enzyme inhibition assays employing the DTNB (5,5'-dithiobis-2-nitrobenzoic acid) method enable precise IC50 and Ki value determination for thioredoxin reductase activity [11] [24] [25].

Cell-based assays utilizing MTT/MTS viability protocols in various cancer cell lines facilitate cytotoxicity and mechanism-of-action studies [26] [27]. Plasma level determination employs sophisticated LC-MS/MS methodologies for pharmacokinetic parameter assessment in clinical and preclinical studies [28] [23].

| Analytical Category | Method | Purpose | Key Features |

|---|---|---|---|

| Structural | 1H NMR | Structure confirmation | Chemical shift analysis in deuterated solvents |

| Structural | 13C NMR | Carbon framework elucidation | Broadband decoupling for singlet peaks |

| Structural | Mass Spectrometry | Molecular weight confirmation | Electrospray ionization and fragmentation |

| Purity | HPLC | Quantitative purity assessment | Reverse-phase separation with UV detection |

| Purity | XRPD | Phase purity determination | Cu Kα radiation analysis |

| Biological | SELDI-TOF MS | Plasma thioredoxin-1 measurement | Weak cation exchange optimization |

| Biological | Enzyme inhibition | IC50/Ki determination | DTNB assay methodology |

PX-12, chemically designated as 1-methylpropyl 2-imidazolyl disulfide, functions as a potent and irreversible inhibitor of thioredoxin-1 through multiple complementary mechanisms [1] [2] [3]. The primary mode of action involves the irreversible thioalkylation of the cysteine 73 residue located in the non-catalytic structural domain of thioredoxin-1 [2] [4] [5]. This covalent modification prevents the subsequent reduction of oxidized thioredoxin-1 by thioredoxin reductase 1, effectively rendering the protein biologically inactive [4].

The inhibitory action of PX-12 demonstrates competitive kinetics with respect to thioredoxin reductase 1, exhibiting a competitive inhibition constant of 30.8 μM [3] [6]. This competitive mechanism manifests through PX-12's ability to compete with thioredoxin-1 as a substrate for thioredoxin reductase 1, thereby blocking the regeneration of reduced thioredoxin-1 necessary for cellular redox homeostasis [6].

Additionally, PX-12 demonstrates reversible oxidative inactivation of the catalytic dithiol motif comprising cysteine 32 and cysteine 35 residues within the active site of thioredoxin-1 [7] [8]. This mechanism results in the formation of intramolecular disulfide bonds within the active site, leading to the complete loss of redox activity across various cellular contexts with IC50 values ranging from 7.2 to 30.3 μM depending on the specific cell line examined [1] [8].

The metabolic fate of PX-12 following cellular uptake involves rapid biotransformation, producing two distinct inactive metabolites: 2-mercaptoimidazole and 2-butanethiol [9] [10]. The formation of these metabolites accompanies the thioalkylation process and serves as a biochemical marker for successful thioredoxin-1 inhibition [10]. The volatile nature of 2-butanethiol accounts for the characteristic garlic-like odor observed in clinical studies [9].

| Mechanism | Target Site | Ki/IC50 Value | Effect |

|---|---|---|---|

| Thioalkylation of Cys73 residue | Non-catalytic structural domain (Cys73) | Not specified | Prevents reduction by TrxR1 |

| Competitive inhibition of TR1 | Thioredoxin reductase 1 | 30.8 μM | Blocks Trx-1 regeneration |

| Irreversible binding to thioredoxin-1 | Cys32 and Cys35 (active site) | 7.2-30.3 μM (various cell lines) | Complete loss of redox activity |

| Oxidative inactivation of active site | Catalytic dithiol motif | Not specified | Reversible oxidation to disulfide |

| Metabolite formation | Various cellular locations | Not applicable | 2-mercaptoimidazole + 2-butanethiol |

Modulation of Intracellular Redox Homeostasis

The inhibition of thioredoxin-1 by PX-12 triggers profound alterations in intracellular redox homeostasis, characterized by a marked shift toward oxidative conditions [11] [12] [13]. Treatment with PX-12 at concentrations ranging from 5 to 50 μM induces a significant increase in reactive oxygen species production, including superoxide anion and hydrogen peroxide [13] [14] [15]. This accumulation of reactive oxygen species represents a direct consequence of impaired thioredoxin-1-mediated reduction of oxidized cellular proteins [16] [17].

Superoxide anion levels exhibit marked elevation following PX-12 treatment, particularly at concentrations between 20 and 30 μM [13] [14] [15]. This increase in superoxide production contributes to lipid peroxidation and subsequent membrane damage, compromising cellular integrity [13]. The enhanced superoxide generation can be effectively prevented by pretreatment with N-acetylcysteine, demonstrating the oxidative nature of PX-12's mechanism [13] [14].

Concomitant with reactive oxygen species accumulation, PX-12 treatment induces severe depletion of glutathione levels at concentrations as low as 7 μM [13] [14] [15] [18]. This glutathione depletion represents a critical compromise of the cellular antioxidant capacity, as glutathione serves as the primary non-enzymatic antioxidant defense system [15] [18]. The full restoration of glutathione levels can be achieved through N-acetylcysteine supplementation, confirming the reversible nature of this depletion [13] [18].

PX-12 also promotes enhanced PRDX3 dimerization at concentrations between 10 and 25 μM [11] [19]. This dimerization represents the oxidized, inactive form of peroxiredoxin 3, a critical mitochondrial antioxidant enzyme. The peroxiredoxin inactivation further compromises cellular antioxidant defenses and contributes to the overall oxidative stress phenotype [11] [19].

The loss of mitochondrial membrane potential occurs at relatively low PX-12 concentrations (5-10 μM), indicating mitochondrial dysfunction as an early consequence of thioredoxin-1 inhibition [13] [14]. This mitochondrial impairment can be partially rescued by N-acetylcysteine treatment, suggesting that reactive oxygen species accumulation directly contributes to mitochondrial dysfunction [13] [14].

| Redox Parameter | PX-12 Effect | Concentration Range | Cellular Consequence | Rescue by NAC |

|---|---|---|---|---|

| Reactive Oxygen Species (ROS) | Significant increase | 5-50 μM | Oxidative stress induction | Complete prevention |

| Superoxide anion (O2- −) | Marked elevation | 20-30 μM | Lipid peroxidation | Significant reduction |

| Hydrogen peroxide (H2O2) | Enhanced production | Dose-dependent | Protein oxidation | Partial protection |

| Glutathione (GSH) levels | Severe depletion | 7-25 μM | Compromised antioxidant capacity | Full restoration |

| PRDX3 dimerization | Enhanced formation | 10-25 μM | Peroxiredoxin inactivation | Not tested |

| Mitochondrial membrane potential | Loss of potential (ΔΨm) | 5-10 μM | Mitochondrial dysfunction | Partial rescue |

Cross-Talk with Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Signaling Pathways

PX-12 treatment induces complex interactions with the Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element signaling pathway, representing a compensatory cellular response to oxidative stress [20] [21] [22]. The compound promotes enhanced nuclear accumulation of Nuclear Factor Erythroid 2-Related Factor 2 at concentrations between 10 and 25 μM within 2 to 6 hours of treatment [20] [21] [22]. This nuclear translocation occurs through oxidative stress-mediated release from cytoplasmic Kelch-like ECH-associated protein 1 complexes [23] [22].

Following nuclear translocation, PX-12 treatment results in increased DNA binding activity of Nuclear Factor Erythroid 2-Related Factor 2 to Antioxidant Response Element sequences [20] [24] [25]. This enhanced binding activity manifests at 25 μM concentrations within 4 to 8 hours of treatment and represents the transcription factor activation necessary for antioxidant gene expression [24] [25]. The increased binding correlates with enhanced cytoprotective response through upregulation of phase II detoxification enzymes [24] [25].

A particularly significant finding involves the upregulated expression of spermidine/spermine acetyltransferase 1 following PX-12 treatment [20]. This enzyme plays a crucial role in protein degradation regulation through polyamine metabolism, and its expression occurs through Nuclear Factor Erythroid 2-Related Factor 2-dependent transcription at concentrations between 10 and 50 μM over 6 to 24 hours [20]. The upregulation of spermidine/spermine acetyltransferase 1 represents a novel mechanism linking Nuclear Factor Erythroid 2-Related Factor 2 activation to protein homeostasis [20].

PX-12 treatment also affects polyamine metabolism through alterations in polyamine levels, representing a metabolic pathway alteration that influences cellular growth control [20]. These changes occur in a dose-dependent manner and contribute to the overall cellular response to oxidative stress [20].

The protein kinase C activation observed following PX-12 treatment represents an indirect activation mechanism occurring within 1 to 4 hours of exposure [21] [26]. This activation involves redox-sensitive mechanisms and contributes to stress response activation through downstream signaling cascades [21] [26]. Protein kinase C activation has been identified as essential for Nuclear Factor Erythroid 2-Related Factor 2 nuclear translocation and Antioxidant Response Element activation [21] [26].

Finally, PX-12 treatment results in disrupted Kelch-like ECH-associated protein 1 interaction through oxidative modification of cysteine residues within the Kelch-like ECH-associated protein 1 protein [23] [22]. This disruption occurs in a sustained manner (greater than 6 hours) and leads to Nuclear Factor Erythroid 2-Related Factor 2 stabilization, preventing its ubiquitination and proteasomal degradation [23] [22].

| Signaling Component | PX-12 Modulation | Mechanism | Downstream Effects | Time Course |

|---|---|---|---|---|

| Nuclear Factor Erythroid 2-Related Factor 2 translocation | Enhanced nuclear accumulation | Oxidative stress-mediated release | Antioxidant gene expression | 10-25 μM (2-6 hours) |

| Antioxidant Response Element binding | Increased DNA binding activity | Transcription factor activation | Cytoprotective response | 25 μM (4-8 hours) |

| Spermidine/spermine acetyltransferase 1 expression | Upregulated expression | Nuclear Factor Erythroid 2-Related Factor 2-dependent transcription | Protein degradation regulation | 10-50 μM (6-24 hours) |

| Polyamine metabolism | Altered polyamine levels | Metabolic pathway alteration | Cellular growth control | Variable (dose-dependent) |

| Protein kinase C activation | Indirect activation | Redox-sensitive activation | Stress response activation | Early response (1-4 hours) |

| Kelch-like ECH-associated protein 1 interaction | Disrupted complex formation | Oxidative modification of cysteine residues | Nuclear Factor Erythroid 2-Related Factor 2 stabilization | Sustained (>6 hours) |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Wikipedia

Dates

2. Rickles, Richard; Lee, Margaret S. -Adrenergic receptor agonists for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 111 pp. CODEN: PIXXD2 WO 2009151569 A2 20091217 CAN 152:67621 AN 2009:1566750

3. Witczak, Zbigniew J. 1,5-C-Thio-sugars as selective inhibitors of thioredoxins. Abstracts of Papers, 238th ACS National Meeting, Washington, DC, United States, August 16-20, 2009 (2009), CARB-128. CODEN: 69LVCL AN 2009:980954

4. Kirkpatrick, Lynn. Compositions and methods for using asymmetric disulfides for treating cancer. PCT Int. Appl. (2009), 39 pp. CODEN: PIXXD2 WO 2009082686 A1 20090702 CAN 151:93997 AN 2009:799277

5. Rickles, Richard; Lee, Margaret S. Use of adenosine A2A receptor agonists and phosphodiesterase (PDE) inhibitors for the treatment of B-cell proliferative disorders, and combinations with other agents. PCT Int. Appl. (2009), 70 pp. CODEN: PIXXD2 WO 2009011893 A2 20090122 CAN 150:160095 AN 2009:86451

6. Rickles, Richard; Pierce, Laura; Lee, Margaret S. Combinations for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 79pp. CODEN: PIXXD2 WO 2009011897 A1 20090122 CAN 150:160094 AN 2009:83374

7. Huber, Kelly; Patel, Poulam; Zhang, Lei; Evans, Helen; Westwell, Andrew D.; Fischer, Peter M.; Chan, Stephen; Martin, Stewart. 2-[(1-Methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Molecular Cancer Therapeutics (2008), 7(1), 143-151. CODEN: MCTOCF ISSN:1535-7163. CAN 148:322142 AN 2008:64825

8. Ramanathan, Ramesh K.; Kirkpatrick, D. Lynn; Belani, Chandra P.; Friedland, David; Green, Sylvan B.; Chow, H-H. Sherry; Cordova, Catherine A.; Stratton, Steven P.; Sharlow, Elizabeth R.; Baker, Amanda; Dragovich, Tomislav. A Phase I Pharmacokinetic and Pharmacodynamic Study of PX-12, a Novel Inhibitor of Thioredoxin-1, in Patients with Advanced Solid Tumors. Clinical Cancer Research (2007), 13(7), 2109-2114. CODEN: CCREF4 ISSN:1078-0432. CAN 147:314431 AN 2007:369854

9. Galmarini, Carlos M. Drug evaluation: the thioredoxin inhibitor PX-12 in the treatment of cancer. Current Opinion in Investigational Drugs (Thomson Scientific) (2006), 7(12), 1108-1115. CODEN: COIDAZ ISSN:1472-4472. CAN 146:219923 AN 2007:71951

10. Kirkpatrick, Lynn; Pestano, Linda Anne. Determination of HIF-1 inhibitor treatment response. U.S. Pat. Appl. Publ. (2006), 28 pp., Cont.-in-part of U.S. Ser. No. 929,156. CODEN: USXXCO US 2006275836 A1 20061207 CAN 146:20274 AN 2006:1286049